molecular formula C17H20N4O2 B5683022 1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine

1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5683022
M. Wt: 312.37 g/mol
InChI Key: CFYGXJWDAJBFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine, also known as NBMPR, is a chemical compound that has been extensively studied for its role in inhibiting nucleoside transporters. This compound is commonly used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes.

Mechanism of Action

1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine inhibits nucleoside transporters by binding to a specific site on the transporter protein, thereby preventing the uptake of nucleosides into the cell. This inhibition can have various effects on physiological processes such as energy metabolism and DNA synthesis.
Biochemical and Physiological Effects:
1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the uptake of adenosine and guanosine into cells, which can affect energy metabolism and DNA synthesis. It has also been shown to have antiviral effects by inhibiting the uptake of nucleoside analogs used in antiviral therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its specificity for nucleoside transporters, which allows for the study of the role of these transporters in various physiological processes. However, one limitation is that 1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine can have off-target effects on other transporters, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine. One area of interest is the development of more specific inhibitors of nucleoside transporters that can be used in therapeutic applications. Another area of interest is the study of the role of nucleoside transporters in various diseases such as cancer and neurological disorders. Additionally, there is a need for further research on the off-target effects of 1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine and other nucleoside transporter inhibitors.

Synthesis Methods

The synthesis of 1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine involves the reaction of 3-nitrobenzyl chloride with 4-(2-pyridinylmethyl)piperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

1-(3-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine has been used extensively in scientific research to study the mechanism of action of nucleoside transporters. These transporters are essential for the uptake of nucleosides such as adenosine and guanosine, which are important for various physiological processes such as DNA synthesis and energy metabolism.

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-6-3-4-15(12-17)13-19-8-10-20(11-9-19)14-16-5-1-2-7-18-16/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYGXJWDAJBFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine

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